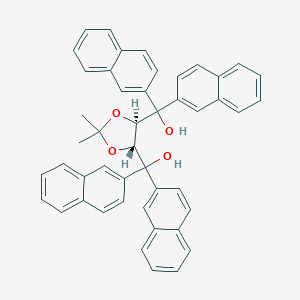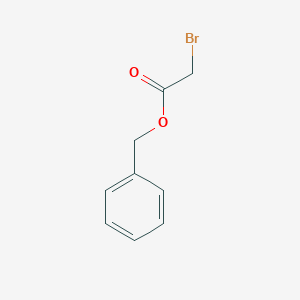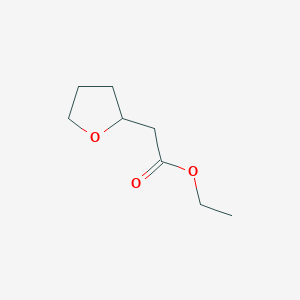
Ethyl 2-(tetrahydrofuran-2-yl)acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 2-(tetrahydrofuran-2-yl)acetate and related compounds often involves regioselective and highly selective methods. For example, highly regioselective synthesis has been utilized for producing structurally related compounds, employing chiral ruthenium catalysts for asymmetric hydrogenation, demonstrating the intricacies of achieving desired stereochemistry (Karamé et al., 2011). Additionally, synthesis strategies involving 'cyclization/hydrogenation/enzymatic kinetic resolution' have been developed for (tetrahydrofuran-2-yl)acetates, highlighting the versatility of synthetic approaches in obtaining these compounds with excellent enantioselectivities (Bellur et al., 2006).
Molecular Structure Analysis
The molecular structure of Ethyl 2-(tetrahydrofuran-2-yl)acetate-related compounds has been elucidated through X-ray crystallography and other spectroscopic methods, revealing detailed geometric and electronic features. For instance, the crystal structure of a related compound, rac-(Z)-Ethyl 2-bromo-2-[(3R,5R)-3-bromo-5-methyltetrahydrofuran-2-ylidene]acetate, showcases the Z form of the double bond and the anti configuration of substituents, providing insights into the spatial arrangement of atoms within these molecules (Loiseau et al., 2006).
Applications De Recherche Scientifique
Process Intensification Techniques for Ethyl Acetate Production
- Ethyl acetate, a related ester, is extensively used as a solvent across various industries. Innovative process intensification techniques, such as Reactive Distillation and Microwave Reactive Distillation, have been explored to enhance the efficiency and economy of ethyl acetate production. These methods offer several advantages over traditional processes, including energy savings and reduced capital investment, which could be relevant to the production or use of Ethyl 2-(tetrahydrofuran-2-yl)acetate in similar contexts (Patil & Gnanasundaram, 2020).
Application in Liquid Organic Hydrogen Carriers (LOHC)
- The ethanol-ethyl acetate system has been proposed as a promising Liquid Organic Hydrogen Carrier (LOHC) cycle, where bioethanol can be converted to ethyl acetate, producing hydrogen as a by-product. This process demonstrates the potential of ethyl acetate and related compounds in renewable energy applications, hinting at the utility of Ethyl 2-(tetrahydrofuran-2-yl)acetate in similar green and sustainable chemical processes (Santacesaria et al., 2023).
Biodegradation and Environmental Impact
- Studies on the biodegradation and environmental fate of ethyl tertiary-butyl ether (ETBE), a compound related to ethyl acetates, indicate that such chemicals can be degraded aerobically by microorganisms in soil and groundwater. This research could inform environmental safety assessments for Ethyl 2-(tetrahydrofuran-2-yl)acetate, particularly regarding its biodegradability and potential impacts on the ecosystem (Thornton et al., 2020).
Toxicological Assessments and Safety
- The scaling-up of ionic liquid-based technologies, including those involving ethyl-methylimidazolium acetate, highlights the need for comprehensive toxicological assessments before industrial application. This underscores the importance of evaluating the toxicity and environmental impact of Ethyl 2-(tetrahydrofuran-2-yl)acetate as its use expands (Ostadjoo et al., 2018).
Sustainable Chemical Production
- Research into solvent selection for the biphasic production of chemicals from sugars demonstrates the critical role of solvent properties in optimizing production processes for sustainability and efficiency. Ethyl acetate has been highlighted as a green solvent option, suggesting that Ethyl 2-(tetrahydrofuran-2-yl)acetate might also find application in sustainable chemical synthesis processes (Esteban et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(oxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-10-8(9)6-7-4-3-5-11-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSYYBGUDOYAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338832 | |
| Record name | Ethyl Tetrahydrofuran-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tetrahydrofuran-2-yl)acetate | |
CAS RN |
2434-02-8 | |
| Record name | Ethyl Tetrahydrofuran-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


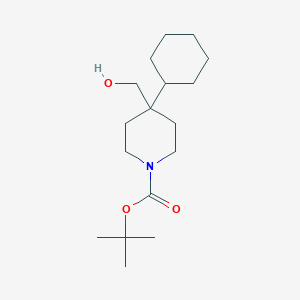
![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)
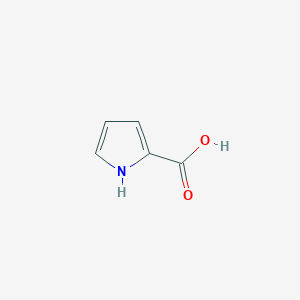
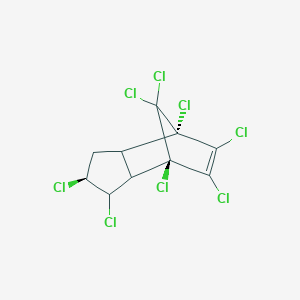
![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)
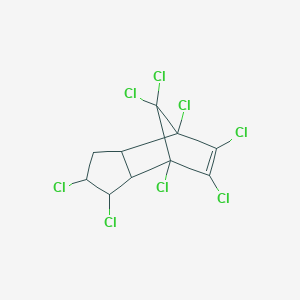
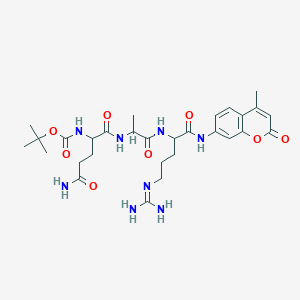
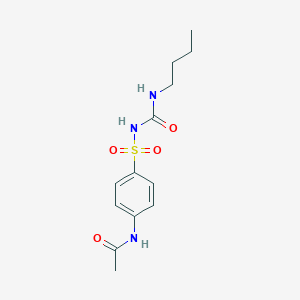
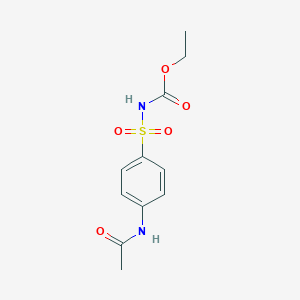
![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)
![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)
